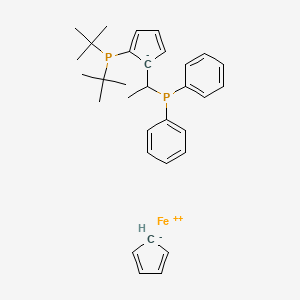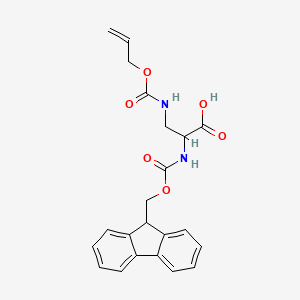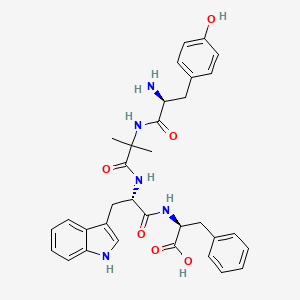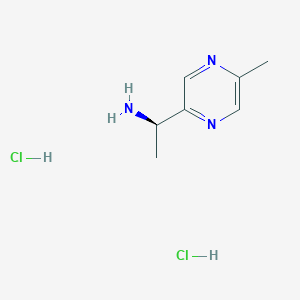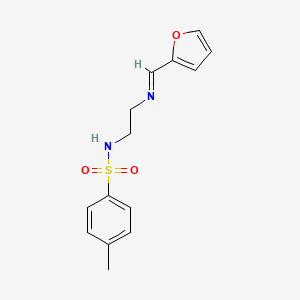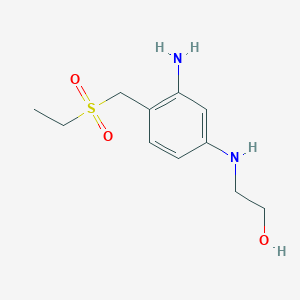
2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol: , also known as Levalbuterol Related Compound F , is a chemical compound with the following structure:
- It contains an amino group, a hydroxymethyl group, and an ethylsulfonyl moiety.
- Levalbuterol is a bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD). This related compound may have similar pharmacological properties.
C14H22N2O4S
.Preparation Methods
- The synthesis of this compound involves several steps:
- Start by reacting benzyl chloride with ethanolamine to obtain 2-(N-benzyl)aminoethanol .
- Next, react this intermediate with polymeric formaldehyde in formic acid at 70-80°C to yield N-benzyl-N-methyl-ethanolamine .
- Finally, introduce the ethylsulfonyl group to obtain 2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol .
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the nitro group or other functional groups is possible.
Substitution: Substitution reactions can occur at the amino group or other reactive sites.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Medicine: Investigate its potential as a bronchodilator or other therapeutic applications.
Chemistry: Study its reactivity and use it as a building block for more complex molecules.
Industry: Explore its applications in pharmaceuticals or fine chemicals.
Mechanism of Action
- Levalbuterol and related compounds likely exert their effects through β-adrenergic receptor activation, leading to bronchodilation.
- Molecular targets include β2-adrenergic receptors, which regulate smooth muscle relaxation in the airways.
Comparison with Similar Compounds
- Similar compounds include albuterol, salbutamol, and terbutaline.
- Levalbuterol’s uniqueness lies in its chirality (it is the R-enantiomer of albuterol) and potential improved selectivity.
Properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-[3-amino-4-(ethylsulfonylmethyl)anilino]ethanol |
InChI |
InChI=1S/C11H18N2O3S/c1-2-17(15,16)8-9-3-4-10(7-11(9)12)13-5-6-14/h3-4,7,13-14H,2,5-6,8,12H2,1H3 |
InChI Key |
JGZHTISLOPXYME-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(C=C(C=C1)NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


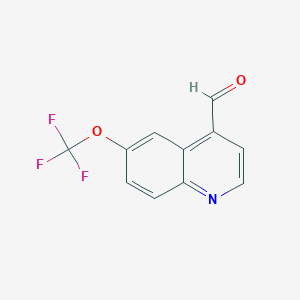
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)


![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
